1-(3a-{[(5-methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-2-methylpropan-1-one
Description
The compound 1-(3a-{[(5-methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-2-methylpropan-1-one features a bicyclic octahydrocyclopenta[c]pyrrole core, a (5-methylpyrimidin-2-yl)oxy methyl substituent at the 3a position, and a 2-methylpropan-1-one group at the 2-position. This structure combines a rigid bicyclic framework with a pyrimidine-based side chain, which may confer unique electronic and steric properties. The stereochemistry of the bicyclic system, including configurations at positions 4S, 5S, 8R*, and others, has been established through NOESY correlations and optical rotation comparisons, similar to methods used for dendalone 3-hydroxybutyrate .
Properties
IUPAC Name |
1-[3a-[(5-methylpyrimidin-2-yl)oxymethyl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-2-methylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c1-12(2)15(21)20-9-14-5-4-6-17(14,10-20)11-22-16-18-7-13(3)8-19-16/h7-8,12,14H,4-6,9-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXLJQAAIKPKEKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OCC23CCCC2CN(C3)C(=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3a-{[(5-methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-2-methylpropan-1-one typically involves a multi-step process. The initial step might include the cyclization of a precursor molecule followed by functional group modifications. The conditions often require controlled temperatures, pH, and the presence of specific catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound would involve large-scale reactors and precise monitoring systems to manage the complex synthesis process efficiently. Continuous flow reactors may be employed to maintain consistent quality and reduce production time.
Chemical Reactions Analysis
Types of Reactions: The compound undergoes various types of reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogens. The conditions for these reactions usually involve specific solvents, temperatures, and pressure settings to optimize the reaction rates and yields.
Major Products: The main products formed from these reactions depend on the specific reactants and conditions used but generally include derivatives with modified functional groups that enhance the compound's bioactivity or chemical stability.
Scientific Research Applications
Chemistry: The compound is used in chemical research for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, it serves as a tool to understand cellular processes and molecular interactions.
Medicine: The compound has shown promise in preclinical studies for its potential therapeutic effects, particularly in targeting specific proteins or pathways involved in diseases.
Industry: It finds applications in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets within cells. It may bind to enzymes or receptors, altering their activity and thereby influencing cellular pathways. The precise mechanism involves intricate molecular interactions that are currently the subject of ongoing research.
Comparison with Similar Compounds
Compound A : 5-Methyl-2-((3aR,5r,6aS)-5-(2-(trifluoromethyl)phenyl)-hexahydrocyclopenta[c]pyrrol-2(1H)-yl)pyrimidine-4-carboxylic Acid ()
- Core Structure : Hexahydrocyclopenta[c]pyrrole (vs. octahydro in the target compound).
- Substituents : Trifluoromethylphenyl at position 5; pyrimidine-4-carboxylic acid at position 2.
- The carboxylic acid moiety increases polarity compared to the target compound’s ketone group.
- Synthesis : Prepared via coupling of octahydrocyclopenta[c]pyrrole derivatives with pyrimidine carboxylates under basic conditions .
Compound B : 1-(3-Hydroxypropyl)-4-[(1-naphthylmethyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one ()
- Core Structure: Tetrahydrocyclopenta[d]pyrimidinone (vs. octahydrocyclopenta[c]pyrrole).
- Substituents : Naphthylmethylsulfanyl group (bulky, lipophilic) and hydroxypropyl chain.
- Key Differences :
- The naphthyl group enhances π-π stacking interactions but may hinder membrane permeability.
- The thioether linkage differs from the target compound’s ether-based pyrimidinyloxy methyl group.
Functional Group Analogues
Compound C : Dendalone 3-Hydroxybutyrate ()
- Core Structure : Similar bicyclic framework but with a hydroxybutyrate ester.
- Key Differences :
Compound D : 3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)-5-(2-(((E)-3,7-dimethyl-octa-2,6-dien-1-yl)thio)-4-oxopyrimidin-1(4H)yl)tetrahydrofuran-3-yl)oxy)-(diisopropylamino)phosphino)propanenitrile ()
- Functional Groups: Pyrimidinone and silyl-protected hydroxyl groups.
- Key Differences: The thioether-linked terpenoid chain in Compound D contrasts with the target’s methylpropanone group. The phosphoramidite moiety enables nucleophilic reactivity absent in the target compound.
Pharmacophore and Bioactivity
- Pharmacophore Features: The target compound’s pyrimidinyloxy methyl group may act as a hydrogen bond acceptor, akin to pyrimidine derivatives in and .
- However, notes only a 30% likelihood of similar bioactivity between structural analogues due to factors like stereochemistry and metabolic stability .
Limitations of Structural Similarity
- Stereochemical Variations : Differences in configuration (e.g., 3′R* vs. 3′S*) can drastically alter biological activity, as seen in ’s optical rotation analysis .
- Molecular Descriptor Caveats : Similarity indices (e.g., ECFP4) may fail to capture critical 3D structural or pharmacokinetic properties .
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
